5-Amino-3-fluorobenzylamine
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Overview
Description
5-Amino-3-fluorobenzylamine: is an organic compound with the molecular formula C7H9FN2 . It is a derivative of benzylamine, where the benzene ring is substituted with an amino group at the 5th position and a fluorine atom at the 3rd position.
Mechanism of Action
Target of Action
The target of a compound depends on its structure and functional groups. For instance, benzylamines, which “5-Amino-3-fluorobenzylamine” is a type of, often interact with various enzymes and receptors in the body .
Mode of Action
The mode of action of a compound refers to how it affects its target. Benzylamines can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Benzylamines can participate in a variety of biochemical reactions and pathways .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. For instance, the reactivity of benzylamines can be affected by the presence of other reactive species .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-fluorobenzylamine typically involves multi-step organic reactions. One common method is the reduction of 5-nitro-3-fluorobenzylamine, which can be synthesized from 3-fluorobenzaldehyde through nitration and subsequent reduction steps. The reduction of the nitro group to an amino group can be achieved using hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and catalysts would be tailored to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-3-fluorobenzylamine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced further to form corresponding amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products:
Oxidation: Formation of 5-nitroso-3-fluorobenzylamine or 5-nitro-3-fluorobenzylamine.
Reduction: Formation of this compound.
Substitution: Formation of various substituted benzylamines depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Amino-3-fluorobenzylamine is used as a building block in organic synthesis. It can be incorporated into more complex molecules for the development of new materials or pharmaceuticals .
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on the biological activity of benzylamine derivatives. It may also serve as a precursor for the synthesis of biologically active molecules .
Medicine: Its unique structure allows for the exploration of new pharmacophores and the optimization of drug properties .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the synthesis of various functional compounds .
Comparison with Similar Compounds
3-Fluorobenzylamine: Similar structure but lacks the amino group at the 5th position.
4-Fluorobenzylamine: Fluorine atom at the 4th position instead of the 3rd.
5-Amino-2-fluorobenzylamine: Fluorine atom at the 2nd position instead of the 3rd.
Uniqueness: 5-Amino-3-fluorobenzylamine is unique due to the specific positioning of the amino and fluorine groups on the benzene ring. This arrangement can result in distinct chemical and biological properties compared to other fluorobenzylamine derivatives. The presence of both an electron-donating amino group and an electron-withdrawing fluorine atom can influence the compound’s reactivity and interactions with biological targets .
Properties
IUPAC Name |
3-(aminomethyl)-5-fluoroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c8-6-1-5(4-9)2-7(10)3-6/h1-3H,4,9-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIXKVWNQGTZAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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